S-Ethyl-L-cysteine methyl ester

Description

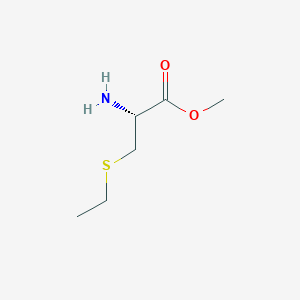

S-Ethyl-L-cysteine methyl ester is a derivative of the amino acid L-cysteine, characterized by an ethyl group (-CH₂CH₃) attached to the sulfur atom (S-substitution) and a methyl ester (-COOCH₃) replacing the carboxylic acid group. For instance, S-ethyl-L-cysteine is identified as a metabolite of chloroethane in rodents, formed via glutathione conjugation .

Properties

CAS No. |

81936-50-7 |

|---|---|

Molecular Formula |

C6H13NO2S |

Molecular Weight |

163.24 g/mol |

IUPAC Name |

methyl (2R)-2-amino-3-ethylsulfanylpropanoate |

InChI |

InChI=1S/C6H13NO2S/c1-3-10-4-5(7)6(8)9-2/h5H,3-4,7H2,1-2H3/t5-/m0/s1 |

InChI Key |

UYZPLCUCDQITQN-YFKPBYRVSA-N |

Isomeric SMILES |

CCSC[C@@H](C(=O)OC)N |

Canonical SMILES |

CCSCC(C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

S-Ethyl-L-cysteine methyl ester can be synthesized through the esterification of S-Ethyl-L-cysteine with methanol in the presence of an acid catalyst. One common method involves the use of chlorotrimethylsilane and methanol, where the amino acid is first reacted with chlorotrimethylsilane, followed by the addition of methanol to form the ester . Another method is the Steglich esterification, which employs N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification processes using similar methods as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Fischer esterification method, which uses a carboxylic acid and an alcohol in the presence of a strong acid catalyst, is also commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

S-Ethyl-L-cysteine methyl ester undergoes various chemical reactions, including:

Hydrolysis: Acidic or basic hydrolysis of the ester group results in the formation of S-Ethyl-L-cysteine and methanol.

Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used for hydrolysis reactions.

Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used to oxidize the sulfur atom.

Substitution: Nucleophiles such as amines or alcohols can react with the ester group under mild conditions.

Major Products Formed

Hydrolysis: S-Ethyl-L-cysteine and methanol.

Oxidation: Sulfoxides or sulfones.

Substitution: Various derivatives depending on the nucleophile used.

Scientific Research Applications

S-Ethyl-L-cysteine methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-Ethyl-L-cysteine methyl ester involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares S-ethyl-L-cysteine methyl ester with key cysteine derivatives:

Key Observations:

- Lipophilicity : S-Ethyl and S-allyl derivatives exhibit higher lipophilicity than S-methyl or unsubstituted analogs, influencing membrane permeability and metabolic stability .

- Reactivity : The methyl ester group enhances solubility in organic solvents compared to free carboxylic acids (e.g., L-cysteine methyl ester vs. L-cysteine) .

- Metabolic Pathways : S-Ethyl-L-cysteine is a glutathione conjugate, whereas N,S-diacetyl derivatives undergo hydroxyl radical-induced degradation to acetaldehyde, highlighting divergent stability under oxidative stress .

Pharmacological and Biochemical Activity

Anti-Cancer Potential

- The diethyl analog of allicin (prepared from S-ethyl-L-cysteine sulfoxide) demonstrated inhibition of sarcoma 180 ascites tumors in mice, suggesting S-ethyl cysteine derivatives may possess anti-neoplastic properties .

Oxidation and Stability

- N,S-Diacetyl-L-cysteine ethyl ester : Rapid fragmentation under •OH radical exposure yields acetaldehyde and sulfenic acid intermediates, indicating susceptibility to oxidative degradation .

- This compound : As a metabolite, its stability in biological systems may depend on enzymatic pathways (e.g., acetylation or esterase activity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.